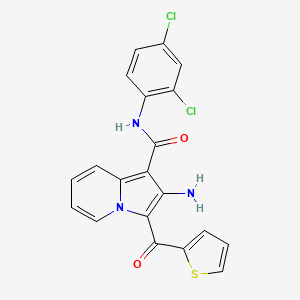
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N3O2S and its molecular weight is 430.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that exhibits various biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C22H19Cl2N3O2S and a molecular weight of 421.5 g/mol. The presence of the indolizine core and thiophene-2-carbonyl group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19Cl2N3O2S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 898433-94-8 |
Antimicrobial Activity
Research indicates that compounds containing the indolizine structure often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
A study highlighted that derivatives with similar moieties demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating enhanced efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Indolizine derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and death .
Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The observed IC50 value was notably lower than that of conventional chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptors that play roles in pain and inflammation.
- Signal Transduction Pathways : The compound has been shown to affect pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation.
属性
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-11-6-7-13(12(22)10-11)24-20(27)16-14-4-1-2-8-25(14)18(17(16)23)19(26)15-5-3-9-28-15/h1-10H,23H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZXRKNRAWAYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














